molecular formula C14H16Cl2OSi2 B1581840 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane CAS No. 3582-72-7

1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane

Cat. No. B1581840
CAS RN: 3582-72-7
M. Wt: 327.3 g/mol
InChI Key: AUWRUFAJYVQXSH-UHFFFAOYSA-N
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Description

1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane is a chemical compound with the molecular formula C14H16Cl2OSi2 . Its IUPAC name is chloro-(chloro-methyl-phenylsilyl)oxy-methyl-phenylsilane .


Molecular Structure Analysis

The molecular weight of 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane is 327.35 . The molecular structure can be found in the MOL file with the MDL Number MFCD00018087 .


Physical And Chemical Properties Analysis

1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane has a melting point of less than 0°C and a boiling point of 158°C . It has a density of 1.153 and a refractive index of 1.5318 . It also has a flash point of 165°C . It reacts rapidly with moisture, water, and protic solvents .

Scientific Research Applications

Synthesis of Symmetrical Disiloxanes

  • Scientific Field: Organic Chemistry
  • Application Summary: 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane is used in the synthesis of symmetrical 1,3-dichloro-1,1,3,3-tetraorganyl- and 1,1,3,3-tetrachloro-1,3-diorganyldisiloxanes .
  • Methods of Application: The compound is synthesized by a novel efficient reaction of corresponding diorganyldichlorosilane and organyltrichlorosilane RSiCl3 (3–5-fold excess) with dimethyl sulfoxide .
  • Results: The reaction yields a series of derivatives of symmetrical disiloxanes in 53 to 91% yield .

Analysis of Watson-Crick and Hoogstein Base Pairing

  • Scientific Field: Biochemistry
  • Application Summary: 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane is used in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results or outcomes of this application are not provided in the source .

Formation of Ribavirin Chemical Delivery Systems

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane is employed in the formation of ribavirin chemical delivery systems .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results or outcomes of this application are not provided in the source .

Stereoisomerism in Disubstituted Cyclohexanes

  • Scientific Field: Organic Chemistry
  • Application Summary: 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane is used in the study of stereoisomerism in disubstituted cyclohexanes .
  • Methods of Application: The compound is used to examine the various isomers of dichlorocyclohexane .
  • Results: The study provides insights into the configurational stereoisomers and the conformers they may assume .

Synthesis of Linear and Cyclic Siloxanes and Polysiloxanes

  • Scientific Field: Polymer Chemistry
  • Application Summary: 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane is used as a precursor in the synthesis of linear and cyclic siloxanes and polysiloxanes .
  • Methods of Application: The compound is synthesized by a novel efficient reaction of corresponding diorganyldichlorosilane and organyltrichlorosilane RSiCl3 (3–5-fold excess) with dimethyl sulfoxide .
  • Results: The reaction yields a series of derivatives of symmetrical disiloxanes in 53 to 91% yield .

Safety And Hazards

1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane is classified as a dangerous good for transport and may be subject to additional shipping charges . It has hazard statements H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors and washing hands thoroughly after handling .

properties

IUPAC Name

chloro-(chloro-methyl-phenylsilyl)oxy-methyl-phenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2OSi2/c1-18(15,13-9-5-3-6-10-13)17-19(2,16)14-11-7-4-8-12-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWRUFAJYVQXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=CC=C1)(O[Si](C)(C2=CC=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883991
Record name Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane

CAS RN

3582-72-7
Record name 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3582-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003582727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dichloro-1,3-dimethyl-1,3-diphenyldisiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.644
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methylphenyl dichlorosilane (765 g; 4.0 mol.) and the same amount of diethyl ether were introduced into a four-necked flask of 2 liters volume equipped with a stirring machine, a reflux condenser, a thermometer and a dropping funnel, followed by stirring the mixture, dropwise adding 36 g (2.0 mol.) of water through the dropping funnel over five hours under nitrogen atmosphere, and then refluxing the mixture for an additional three hours. After refluxing the mixture, ether was distilled off and the starting material, methylphenyl dichlorosilane (184 g; 0.96 mol.) was recovered by distilling the reaction mixture in vacuo to obtain 220 g (0.67 mol.) of 1,3-dimethyl-1,3-diphenyl dichlorodisiloxane. Boiling Point=135°-138° C./2 mmHg.
Quantity
765 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
184 g
Type
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Reaction Step Three
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane
Reactant of Route 2
1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane
Reactant of Route 3
1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane
Reactant of Route 4
1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane
Reactant of Route 5
1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane
Reactant of Route 6
1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane

Citations

For This Compound
9
Citations
SV Basenko, AA Maylyan, AS Soldatenko - Silicon, 2018 - Springer
A series of derivatives of symmetrical 1,3-dichloro-1,1,3,3-tetraorganyl- and 1,1,3,3-tetrachloro-1,3-diorganyldisiloxanes ClRR’Si-O-SiRR’ (R = Cl, H, CH 3 ; R’ = CH 3 , Et, ClCH 2 , Vin, …
Number of citations: 5 link.springer.com
KA Andrianov, MI Klimova, LM Khananashvili… - Bulletin of the Academy …, 1963 - Springer
An investigation was made of the reaction of some α,ω-dichloropolymethylphenylsiloxane oligomers with acetic anhydride, and some α,ω-diacetoxypolymethylphenylsiloxanes were …
Number of citations: 3 link.springer.com
M Oishi, Y Kawakami - Organic Letters, 1999 - ACS Publications
Functionalized disiloxanes have attracted much attention as versatile synthetic intermediates in the preparation of disiloxane-containing polymers. In this report, a highly stereoselective (…
Number of citations: 36 pubs.acs.org
X Shi, X Lin, C Xu, M Cui - Journal of Applied Polymer Science, 2015 - Wiley Online Library
Two disiloxane compounds, 3,3′‐(1,3‐dimethyl‐1,3‐diphenyl‐1,3‐disiloxanediyl)bis(benzenamine) (C1) and 4,4′‐(1,3‐dimethyl‐1,3‐diphenyl‐1,3‐disiloxanediyl)bis(benzenamine) (…
Number of citations: 3 onlinelibrary.wiley.com
KA Andrianov, VE Nikitenkov, LA Kukharchuk… - Bulletin of the Academy …, 1958 - Springer
Synthesis of organosilicon compounds containing chains of phenylenesiloxane groupings Page 1 BRIE F COMMUNICATIONS SYNTHESIS OF ORGANOSILICON COMPOUNDS …
Number of citations: 3 link.springer.com
YK Ryu, CW Kim, TH Noh, KH Yoo… - Journal of Coordination …, 2010 - Taylor & Francis
Ionic macrocyclodimeric palladium(II) complex, [(dppp)Pd(m-pmps)] 2 (CF 3 SO 3 ) 4 (dppp = 1,3-bis(diphenylphosphino)propane; m-pmps = 1,3-bis(3-pyridyl)-1,3-dimethyl-1,3-…
Number of citations: 7 www.tandfonline.com
D Zhou, Y Kawakami - Macromolecules, 2005 - ACS Publications
Tris(pentafluorophenyl)borane was found to be an effective catalyst in the synthesis of optically pure and completely diisotactic phenyl- and naphthyl-substituted poly(siloxane)s by the …
Number of citations: 94 pubs.acs.org
HJ Hickton, A Holt, J Homer, AW Jarvie - Journal of the Chemical …, 1966 - pubs.rsc.org
The four stereoisomeric 2,4,6,8-tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxanes have been separated. Configurational assignments have been made to these compounds, and also to …
Number of citations: 28 pubs.rsc.org
RA Musgrave, RLN Hailes, VT Annibale… - Chemical Science, 2019 - pubs.rsc.org
Ring-opening polymerisation (ROP) of strained [1]- and [2]metallocenophanes and related species is well-established, and the monomer ring-strain is manifest in a substantial tilting of …
Number of citations: 5 pubs.rsc.org

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